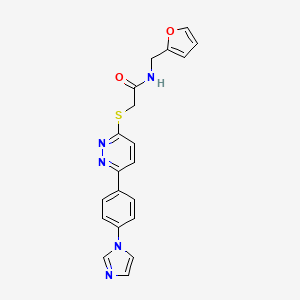

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

This compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group and at the 6-position with a 4-(1H-imidazol-1-yl)phenyl moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. The pyridazine and imidazole moieties are known for their roles in kinase inhibition and antimicrobial activity, while the furan group may enhance solubility or modulate electronic properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-19(22-12-17-2-1-11-27-17)13-28-20-8-7-18(23-24-20)15-3-5-16(6-4-15)25-10-9-21-14-25/h1-11,14H,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDAFTJWQIMWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates an imidazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. The compound features:

- Imidazole ring : Contributes to the compound's ability to interact with various biological targets.

- Pyridazine and furan moieties : Enhance the compound's biological activity through specific interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity.

- Nucleic Acid Interaction : The pyridazine ring may interact with nucleic acids, potentially affecting gene expression and cellular processes.

- Cell Membrane Penetration : The furan moiety may enhance the compound's ability to cross cell membranes, facilitating intracellular action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyridazine rings. For instance:

- Cell Line Studies : Compound 2 was tested against various cancer cell lines, exhibiting IC50 values in the submicromolar range (80–200 nM) against HCT-15, HT29, HeLa, and MDA-MB-468 cells .

- Mechanistic Insights : These compounds were shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- In Vitro Studies : Compounds similar to 2 have demonstrated significant antibacterial activity against strains such as S. aureus and E. coli, indicating a broad-spectrum antimicrobial potential .

Study on Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various imidazole derivatives, including those structurally related to 2. The results indicated that modifications in substituents significantly affected potency, with some derivatives achieving IC50 values as low as 0.4 µM against tumor cells .

Antitubercular Activity

Another investigation focused on related compounds for their antitubercular properties against Mycobacterium tuberculosis. Several derivatives exhibited promising IC50 values ranging from 1.35 to 2.18 µM, suggesting that structural modifications could enhance activity against resistant strains .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

*Calculated based on molecular formula.

Key Structural Differences:

- Target vs. : The target compound substitutes the acetamide’s nitrogen with a furan-2-ylmethyl group, whereas ’s analogue uses a halogenated (3-chloro-4-fluoro) phenyl group. This difference impacts lipophilicity (LogP: furan likely lowers it compared to halogenated aryl) and electronic interactions (halogens may engage in halogen bonding) .

- Target vs. Benzoimidazole Derivatives (): The benzoimidazole-pyrazole derivatives lack the pyridazine-thioether scaffold but feature sulfur-containing groups (methylthio) and fused aromatic systems, which may confer distinct reactivity and bioactivity profiles .

Physicochemical Properties

- Solubility: The furan group in the target compound likely enhances aqueous solubility compared to the halogenated phenyl group in ’s analogue.

- Stability: Thioether linkages (common in both the target and ) are generally stable under physiological conditions but may oxidize to sulfoxides/sulfones in vivo .

Pharmacological Activity

- Target Compound: The imidazole-pyridazine core is associated with kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. The furan group may offer metabolic stability or target-specific interactions (e.g., CYP450 modulation) .

- Benzoimidazole Derivatives (): These compounds exhibit reactivity toward cyclocondensation and nucleophilic substitution, yielding thiazole or thiophene derivatives with reported antimicrobial and anticancer activities .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural parallels suggest:

- Kinase Inhibition: Pyridazine-imidazole systems inhibit kinases like p38 MAPK, with substituents (e.g., furan) modulating selectivity .

- Antimicrobial Potential: Thioether-linked acetamides show activity against Gram-positive bacteria and fungi, particularly when paired with heteroaromatic groups .

Further studies should prioritize synthesizing the target compound and evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile and efficacy in disease models.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | Cu(OAc)₂, t-BuOH/H₂O | 82–88 | |

| Thioether Formation | K₂CO₃, DMF | 75–80 | |

| Acetamide Condensation | DCC, CHCl₃ | 70–78 |

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Confirm carbonyl (C=O, 1670–1680 cm⁻¹) and amine (N–H, 3260–3300 cm⁻¹) groups .

- NMR Analysis :

- ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm) and imidazole protons (δ 7.8–8.1 ppm) .

- ¹³C NMR : Verify acetamide carbonyl (δ 165–170 ppm) and pyridazine carbons (δ 120–130 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.001 Da) .

Advanced: How can structure-activity relationship (SAR) studies be designed for bioactivity optimization?

Methodological Answer:

SAR studies require systematic substitution and biological testing:

- Substituent Variation : Modify the furan or imidazole moieties (e.g., electron-withdrawing groups like –NO₂ or halogens) to assess impact on target binding .

- Biological Assays : Test derivatives against relevant targets (e.g., kinases, antimicrobial panels) using dose-response curves (IC₅₀/EC₅₀ determination) .

- Data Correlation : Use regression analysis to link substituent properties (Hammett constants, logP) with activity trends .

Example from Evidence : Derivatives with para-bromo substituents on the thiazole ring showed 3-fold higher antimicrobial activity compared to methyl groups .

Advanced: What computational methods aid in predicting binding modes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the acetamide core and target proteins (e.g., COX-1/2). Focus on hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key hydrophobic pockets .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < −8 kcal/mol suggests strong binding) .

Advanced: How can contradictions in spectral data between batches be resolved?

Methodological Answer:

- Comparative Analysis : Overlay ¹H NMR spectra to detect impurities (e.g., residual solvents or unreacted intermediates) .

- Batch-Specific Variables : Check reaction temperature (ΔT > 5°C may alter regioselectivity) or catalyst aging .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, or X-ray crystallography for ambiguous cases .

Advanced: What strategies mitigate solvent/catalyst effects in scalability?

Methodological Answer:

- Catalyst Recycling : Immobilize Cu(OAc)₂ on silica gel to reduce waste and maintain efficiency over 5 cycles .

- Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis without yield loss .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thioether formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.